4-Isopropylcyclohexanol

Description

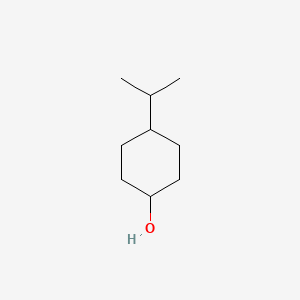

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047149 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4621-04-9, 15890-36-5, 22900-08-9 | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isopropylcyclohexanol chemical properties and structure

An In-depth Technical Guide to 4-Isopropylcyclohexanol: Structure, Properties, and Applications

Introduction

This compound (CAS No: 4621-04-9) is a cyclic secondary alcohol characterized by a cyclohexane ring substituted with an isopropyl group at the fourth carbon position.[1][2] With the molecular formula C₉H₁₈O and a molecular weight of approximately 142.24 g/mol , this compound exists as a colorless to pale yellow liquid or solid with a characteristic floral, minty, and woody odor.[1][3][4][5] While historically significant in the fragrance and flavor industries, this compound is gaining prominence in the scientific and pharmaceutical sectors.[4][6][7] It serves as a versatile chemical intermediate and has demonstrated noteworthy biological activity, positioning it as a molecule of interest for researchers and drug development professionals.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance in modern research.

Chemical Structure and Stereoisomerism

The structure of this compound, defined by the IUPAC name 4-propan-2-ylcyclohexan-1-ol, gives rise to geometric isomerism due to the substituted cyclohexane ring.[1][8] This results in two key stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[3] The spatial arrangement of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups relative to the plane of the ring dictates the isomer and significantly influences the molecule's physical properties and biological activity.

Causality of Stereoisomerism: In the cyclohexane chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For maximum stability, bulky groups like the isopropyl group preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

-

trans-Isomer: The most stable conformation has both the isopropyl and hydroxyl groups in the equatorial position. This arrangement minimizes steric strain, making it the thermodynamically favored isomer.

-

cis-Isomer: In this configuration, one substituent is equatorial while the other is axial. The more stable chair conformation places the larger isopropyl group in the equatorial position and the smaller hydroxyl group in theaxial position.

The stereochemistry is a critical consideration in synthesis and application, as different isomers can exhibit distinct properties. For instance, biocatalytic synthesis routes often show high stereoselectivity, favoring the formation of the cis isomer, which may possess superior olfactory properties.[1]

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a representative procedure for the synthesis of this compound. Note: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

-

Reactor Preparation: Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent (e.g., ethanol or tetrahydrofuran). [1]2. Catalyst Introduction: Add the hydrogenation catalyst (e.g., 5% Ruthenium on carbon) to the mixture, typically at a loading of 1-5% by weight relative to the substrate.

-

Inerting and Pressurization: Seal the reactor. Purge the system several times with an inert gas like nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa). [1]4. Reaction Execution: Begin agitation and heat the reactor to the target temperature (e.g., 100 °C). Maintain constant pressure and temperature, monitoring hydrogen uptake to track reaction progress.

-

Reaction Completion and Work-up: Once the reaction is complete (as determined by cessation of hydrogen uptake or analysis of an aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the solid catalyst. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by fractional distillation or recrystallization to yield this compound as a mixture of cis and trans isomers.

Key Reactions of this compound

The hydroxyl group is the primary site of reactivity, making this compound a useful intermediate for further synthesis. [2]A key reaction is its oxidation to produce 4-isopropylcyclohexanone, a valuable intermediate in the pharmaceutical and agrochemical industries. [7]

Applications in Research and Drug Development

While established in the fragrance industry, the most compelling modern applications for this compound are in scientific research and drug discovery. [6][9]

As a Versatile Chemical Precursor

This compound serves as a building block for more complex molecules. [1]* Nociceptin Receptor Ligands: It is a precursor to 4-isopropylcyclohexanone oxime, an intermediate used in synthesizing dihydroindol-2-ones. These compounds are studied as potential ligands for the nociceptin receptor, which is involved in pain perception. [1]* Glucagon Receptor Antagonists: The molecule is used to create beta-alanine derivatives that are under investigation as potential oral antagonists for the glucagon receptor, a target for treating type 2 diabetes. [1]

Biological Activity and Analgesic Potential

Recent research has identified significant biological activity for this compound, particularly as a potential pain-relieving agent. [1]* Mechanism of Action: Scientific studies have demonstrated that this compound can inhibit the activity of several ion channels involved in pain signaling. These include Transient Receptor Potential (TRP) channels TRPV1 and TRPA1, as well as the calcium-activated chloride channel Anoctamin 1 (ANO1). [1][6]* Therapeutic Insight: The compound appears to modulate the gating of these channels rather than directly blocking the pore, which is a sophisticated mechanism of action. [1]This inhibitory effect on sensory neurons has been shown to reduce pain-related behaviors in animal models, highlighting its potential for development as a novel analgesic with a potentially favorable side-effect profile. [1][6]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is moderately toxic by ingestion and can be a skin irritant. [4]When heated to decomposition, it may emit acrid smoke and irritating fumes. [4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10][11]* Handling: Use in a well-ventilated area. [12]Avoid contact with skin and eyes. [12]Wash hands and any exposed skin thoroughly after handling. [10][13]Keep away from heat, sparks, and open flames. [12][13]Use non-sparking tools and take measures to prevent static discharge. [12][13]* Storage: Store in a cool, dry, and well-ventilated place. [12]Keep the container tightly closed. [12]* First Aid:

Conclusion

This compound is a multifaceted compound whose utility extends far beyond its traditional use in fragrances. Its well-defined structure, stereochemistry, and reactivity make it a valuable intermediate in targeted chemical synthesis. Furthermore, its recently discovered biological activity as an inhibitor of key pain-related ion channels opens a promising new frontier for its application in drug development. For researchers and scientists, this compound represents a versatile tool with significant potential for creating novel therapeutics and other advanced chemical entities.

References

-

TGSC Information System. This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. Available from: [Link]

-

ChemBK. (2024, April 9). This compound. Available from: [Link]

-

Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. Available from: [Link]

-

CATO Research Chemical Inc. SAFETY DATA SHEETS. Available from: [Link]

-

PubChem. This compound | C9H18O | CID 20739. Available from: [Link]

-

PubChem. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045. Available from: [Link]

-

NIST. Cyclohexanol, 4-(1-methylethyl)-. Available from: [Link]

-

MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available from: [Link]

- Google Patents. WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol.

-

PubChemLite. This compound (C9H18O). Available from: [Link]

-

SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

LookChem. The Role of 4-Isopropylcyclohexanone in Modern Chemical Synthesis. Available from: [Link]

-

CP Lab Safety. This compound (cis- and trans- mixture), min 98%, 100 grams. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

-

Chem-Supply. This compound (cis- and trans- mixture) >98.0%. Available from: [Link]

-

PubChem. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454. Available from: [Link]

Sources

- 1. Buy this compound | 4621-04-9 [smolecule.com]

- 2. CAS 4621-04-9: this compound | CymitQuimica [cymitquimica.com]

- 3. scent.vn [scent.vn]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 4621-04-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 4621-04-9 [amp.chemicalbook.com]

- 10. This compound | 4621-04-9 | TCI Deutschland GmbH [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. fishersci.com [fishersci.com]

4-Isopropylcyclohexanol CAS number and identification

An In-depth Technical Guide to 4-Isopropylcyclohexanol: Identification, Synthesis, and Application

Abstract

This compound is a C9 alicyclic alcohol recognized for its significant role as a fragrance component and a versatile chemical intermediate. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into the critical aspects of its chemical identity, focusing on the stereoisomerism that defines its properties and applications. Detailed protocols for its primary synthesis routes—catalytic hydrogenation and stereoselective biocatalysis—are presented, emphasizing the causality behind experimental choices. Furthermore, this document establishes a framework for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques, ensuring a self-validating system for identity and purity assessment. Finally, we explore its current applications, from perfumery to its emerging potential as a novel analgesic agent, grounded in authoritative scientific literature.

Chemical Identification and Stereoisomerism

This compound, systematically named 4-(1-methylethyl)cyclohexanol, is a saturated cyclic alcohol with the molecular formula C₉H₁₈O.[1][2] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. The presence of these two substituents on the cyclohexane ring gives rise to cis-trans (geometric) isomerism, a critical factor that dictates the compound's physical properties and sensory characteristics.[1]

The general CAS Registry Number 4621-04-9 typically refers to an unspecified mixture of these isomers.[1][3][4][5] However, for precise scientific and commercial applications, it is essential to distinguish between the individual stereoisomers.

-

cis-4-Isopropylcyclohexanol: The hydroxyl and isopropyl groups are on the same side of the cyclohexane ring's plane.

-

trans-4-Isopropylcyclohexanol: The hydroxyl and isopropyl groups are on opposite sides of the ring's plane.

In the more stable chair conformation, the bulky isopropyl group preferentially occupies an equatorial position to minimize steric hindrance. Consequently, the hydroxyl group is axial in the cis isomer and equatorial in the trans isomer. This conformational difference significantly influences the molecule's reactivity and biological interactions.

Table 1: Core Identification of this compound and its Isomers

| Identifier | Mixture of Isomers | cis-Isomer | trans-Isomer |

| IUPAC Name | 4-(1-Methylethyl)cyclohexanol[1] | cis-4-(1-Methylethyl)cyclohexanol | trans-4-(1-Methylethyl)cyclohexanol |

| CAS Number | 4621-04-9[5] | 22900-08-9[6][7] | 15890-36-5[8][9] |

| Molecular Formula | C₉H₁₈O[1] | C₉H₁₈O[6] | C₉H₁₈O[8] |

| Molecular Weight | 142.24 g/mol [1] | 142.24 g/mol [7] | 142.24 g/mol [8] |

| Synonyms | p-Isopropylcyclohexanol, Folrosia[1][2] | - | - |

Physicochemical Properties

The physical properties of this compound are heavily influenced by its isomeric form. The cis isomer, with its axial hydroxyl group, exhibits different intermolecular hydrogen bonding capabilities compared to the trans isomer's equatorial hydroxyl group, leading to variations in melting point, boiling point, and density. Notably, the cis isomer is reported to possess superior and more potent olfactory properties, making it the more desirable component for fragrance applications.[1][10]

Table 2: Physicochemical Data for this compound Isomers

| Property | Mixture of Isomers | cis-Isomer | trans-Isomer |

| Appearance | Colorless liquid[3] | - | Colorless liquid[11] |

| Odor Profile | Floral, minty, rose, clove[1][4] | More potent odorant[10] | Less potent odorant[10] |

| Melting Point | ~36.9 °C (estimated)[1] | - | 6 °C[11] |

| Boiling Point | 203.1 °C (at 760 mmHg)[1] | - | 94 °C (at 5 mmHg)[11] |

| Density | 0.9156 g/cm³ (at 20°C)[1] | - | - |

| Refractive Index | ~1.466 - 1.47 (at 20°C)[1][12] | - | 1.4640 - 1.4680[11] |

| Solubility | Soluble in alcohols and oils; almost insoluble in water[11][13] | Soluble in alcohols/oils | Soluble in alcohols/oils |

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several routes, with the choice of method depending on the desired isomeric ratio and scalability. The two predominant industrial methods are the catalytic hydrogenation of phenolic precursors and the stereoselective reduction of the corresponding ketone.

Protocol 1: Catalytic Hydrogenation of 4-Isopropylphenol

This method is a robust, high-yield pathway to produce a mixture of cis and trans isomers. The rationale involves the complete saturation of the aromatic ring of 4-isopropylphenol.

-

Objective: To synthesize a mixture of this compound isomers.

-

Principle: The aromatic ring of 4-isopropylphenol is reduced using high-pressure hydrogen gas in the presence of a metal catalyst. The choice of catalyst and solvent can influence the final cis:trans ratio. For instance, using ruthenium on carbon (Ru/C) in supercritical carbon dioxide has been shown to favor the cis isomer compared to traditional solvents.[1]

-

Methodology:

-

Reactor Preparation: Charge a high-pressure hydrogenation reactor with 4-isopropylphenol dissolved in a suitable solvent (e.g., ethanol, 2-propanol).[1]

-

Catalyst Addition: Add a catalytic amount of a supported metal catalyst (e.g., 5% Ruthenium on Carbon).

-

Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, which can poison the catalyst and create an explosion hazard.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 1.0-5.0 MPa.[1] Heat the mixture to 50-150 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., via GC). The reaction is complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product.

-

Purification: The resulting mixture of isomers can be purified by vacuum distillation.

-

Protocol 2: Stereoselective Biocatalytic Reduction

For applications demanding high olfactory purity, selective synthesis of the cis isomer is paramount. Biocatalysis using alcohol dehydrogenases (ADHs) offers an environmentally benign and highly selective method.[10]

-

Objective: To synthesize cis-4-isopropylcyclohexanol with high diastereomeric excess.

-

Principle: Specific ADH enzymes catalyze the reduction of the prochiral ketone, 4-isopropylcyclohexanone, to the corresponding alcohol. These enzymes, often requiring a cofactor like NADH, exhibit high stereoselectivity, preferentially producing one isomer over the other.[1] Many commercially available ADHs demonstrate a strong preference for forming the thermodynamically less stable cis product.[10]

-

Methodology:

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), combine 4-isopropylcyclohexanone, the selected alcohol dehydrogenase, and a cofactor regeneration system (e.g., isopropanol and a secondary ADH, or a glucose/glucose dehydrogenase system to recycle NADH).

-

Execution: Maintain the reaction at a controlled temperature (typically 25-37 °C) with gentle agitation. The use of a continuous-flow reactor can improve efficiency and yield.[1]

-

Monitoring: Track the conversion of the ketone to the alcohol using HPLC or GC.

-

Extraction: Once the reaction reaches completion, extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, MTBE).

-

Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting product is typically of high diastereomeric purity, often requiring minimal further purification.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and isomeric ratio of this compound. A combination of chromatographic and spectroscopic methods provides a self-validating quality control system.

Method 1: Gas Chromatography (GC)

GC is the primary technique for separating and quantifying the cis and trans isomers and assessing overall purity.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a polar stationary phase (e.g., a wax column like DB-WAX or a mid-polarity column like DB-17) is recommended for achieving baseline separation of the isomers.

-

Sample Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., acetone or hexane).

-

Inject 1 µL into the GC inlet.

-

Run a temperature program, for example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.

-

The trans isomer typically elutes before the cis isomer on most standard columns.

-

Quantify the isomeric ratio by integrating the peak areas.

-

Method 2: Spectroscopic Confirmation

Spectroscopy provides unambiguous structural confirmation.

Table 3: Key Spectroscopic Data for this compound

| Technique | Region | Expected Signal / Interpretation |

| FTIR | 3600-3200 cm⁻¹ | Broad peak, characteristic of O-H stretching from the alcohol group.[1] |

| 3000-2850 cm⁻¹ | Strong peaks from C-H stretching of the cyclohexane and isopropyl groups. | |

| 1150-1050 cm⁻¹ | Strong C-O stretching vibration.[1] | |

| ¹³C NMR | δ 70-75 ppm | Signal corresponding to the carbon atom bonded to the hydroxyl group (C-OH).[1] |

| δ 20-30 ppm | Signals from the isopropyl methyl carbons.[1] | |

| Mass Spec (EI) | m/z | The molecular ion peak [M]⁺ at m/z 142 may be weak or absent. |

| m/z 124 | [M-H₂O]⁺, loss of water is a common fragmentation for alcohols. | |

| m/z 99, 81, 55 | Characteristic fragmentation pattern of the cyclohexyl ring system.[14] |

Applications and Research Insights

The utility of this compound spans multiple industries, driven by its distinct properties.

-

Fragrance and Flavor Industry: It is widely used in perfume compositions for its pleasant, floral, and minty aroma.[1][4][11] Its stability makes it suitable for use in soaps and other personal care products.[13][15] As noted, the cis-isomer is particularly valued for its superior olfactory performance.[1]

-

Chemical Intermediate: The reactive hydroxyl group makes it a valuable precursor in the synthesis of more complex molecules.[1] It is used to create intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[16][17] For example, it serves as a starting material for 4-isopropylcyclohexanone oxime, a building block for potential pain receptor ligands.[1]

-

Scientific Research and Drug Discovery: Recent research has identified this compound as a potential analgesic.[1][16] Studies have shown that it can inhibit the activity of several ion channels involved in pain perception, including TRPV1, TRPA1, and ANO1.[1][13] This inhibitory action on sensory neurons suggests a potential therapeutic application in pain management, making it a compound of interest for further pharmacological investigation.[1]

Safety and Handling

This compound is a combustible liquid and requires appropriate handling to ensure laboratory safety.[3]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[2][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other ignition sources.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[19] Seek medical attention if irritation or other symptoms persist.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

- Smolecule. (2023). Buy this compound | 4621-04-9.

- CymitQuimica. (n.d.). CAS 4621-04-9: this compound.

- TCI Chemicals. (n.d.). This compound 4621-04-9.

- Good Scents Company. (n.d.). This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance.

- Synthonix, Inc. (n.d.). cis-4-Isopropylcyclohexanol - [K85400].

- ChemScene. (n.d.). 4621-04-9 | this compound.

- AChemBlock. (n.d.). trans-4-isopropylcyclohexanol 97% | CAS: 15890-36-5.

- Moldb. (n.d.). 15890-36-5 | trans-4-Isopropylcyclohexanol.

- ChemNet. (n.d.).

- ChemicalBook. (n.d.). This compound | 4621-04-9.

- Guidechem. (n.d.). This compound 15890-36-5.

- ChemicalBook. (n.d.). cis-4-isopropylcyclohexanol | 22900-08-9.

- Riva, S., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)

- Chemsrc. (n.d.). cis-4-isopropyl-cyclohexanol | CAS#:22900-08-9.

- TCI Chemicals. (n.d.). trans-4-Isopropylcyclohexanol 15890-36-5.

- ChemicalBook. (n.d.). This compound CAS#: 4621-04-9.

- PubChem. (n.d.). This compound | C9H18O | CID 20739.

- ChemicalBook. (n.d.).

- Benchchem. (n.d.). This compound | 4621-04-9.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2015).

- MG Chemicals. (2025).

- Autech Industry. (n.d.). The Role of 4-Isopropylcyclohexanone in Modern Chemical Synthesis.

Sources

- 1. Buy this compound | 4621-04-9 [smolecule.com]

- 2. CAS 4621-04-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 4621-04-9 | TCI AMERICA [tcichemicals.com]

- 4. scent.vn [scent.vn]

- 5. chemscene.com [chemscene.com]

- 6. Synthonix, Inc > Synthons > cis-4-Isopropylcyclohexanol - [K85400] [synthonix.com]

- 7. cis-4-isopropylcyclohexanol | 22900-08-9 [chemicalbook.com]

- 8. trans-4-isopropylcyclohexanol 97% | CAS: 15890-36-5 | AChemBlock [achemblock.com]

- 9. 15890-36-5 | trans-4-Isopropylcyclohexanol - Moldb [moldb.com]

- 10. mdpi.com [mdpi.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | 4621-04-9 [chemnet.com]

- 13. This compound | 4621-04-9 [chemicalbook.com]

- 14. This compound | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound CAS#: 4621-04-9 [amp.chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. mgchemicals.com [mgchemicals.com]

cis and trans isomers of 4-Isopropylcyclohexanol

An In-Depth Technical Guide to the Synthesis, Stereochemistry, and Characterization of cis- and trans-4-Isopropylcyclohexanol

Introduction

4-Isopropylcyclohexanol (C₉H₁₈O) is a substituted cycloalkane alcohol of significant interest in various fields, including the fragrance and flavor industries, and as a chemical intermediate for organic synthesis.[1][2][3] Its molecular structure, featuring a cyclohexane ring with hydroxyl and isopropyl substituents at the 1 and 4 positions, gives rise to cis and trans diastereomers. The stereochemical arrangement of these substituents profoundly influences the molecule's physical, chemical, and biological properties. Understanding the relationship between structure, stability, and reactivity is paramount for researchers and drug development professionals who may utilize these isomers as chiral building blocks or scaffolds.

This technical guide provides a comprehensive exploration of the cis and trans isomers of this compound. As a senior application scientist, the narrative emphasizes the causality behind synthetic strategies, the principles governing stereochemical outcomes, and the self-validating nature of analytical protocols. We will delve into the stereoselective synthesis via ketone reduction, the conformational analysis that dictates isomer stability, and the spectroscopic techniques used for unambiguous identification.

Synthesis and Stereochemical Control: The Reduction of 4-Isopropylcyclohexanone

The most common and instructive route to this compound is the reduction of the parent ketone, 4-isopropylcyclohexanone.[4][5] The stereochemical outcome of this reduction—the ratio of cis to trans isomers—is not arbitrary but is a direct consequence of the reaction conditions and the choice of reducing agent. This provides a classic case study in kinetic versus thermodynamic control.[6][7][8]

The Underlying Principle: Kinetic vs. Thermodynamic Control

In the context of reducing substituted cyclohexanones, the incoming nucleophile (a hydride ion, H⁻) can attack the carbonyl carbon from two distinct trajectories relative to the plane of the ring:

-

Axial Attack: The hydride approaches from a path parallel to the axis of the ring. This leads to the formation of an equatorial alcohol, which corresponds to the cis isomer of this compound.

-

Equatorial Attack: The hydride approaches from the "side" of the ring, along the equator. This results in an axial alcohol, corresponding to the trans isomer.

The preferred pathway is dictated by a balance of steric and electronic factors, which can be manipulated by temperature and the steric bulk of the hydride source.[8][9]

-

Kinetic Control: Favored under irreversible conditions (e.g., low temperatures), this pathway produces the product that is formed fastest.[6][9] For small, unhindered nucleophiles, equatorial attack is often sterically hindered by the adjacent equatorial hydrogens. Axial attack, despite leading to a less stable product, can be kinetically favored as it avoids this torsional strain during the transition state.

-

Thermodynamic Control: Favored under reversible conditions (e.g., higher temperatures, longer reaction times), this pathway allows the system to reach equilibrium, resulting in the most stable product.[6][7][9] The trans isomer, with both bulky groups in the equatorial position, is the more thermodynamically stable product.

Caption: Synthetic pathways to cis/trans isomers.

Experimental Causality: Choice of Reducing Agent

The selection of the hydride reagent is the primary tool for directing the stereochemical outcome.

-

Formation of the trans Isomer (Thermodynamic Product): Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically favor equatorial attack. This pathway avoids steric clash with the axial hydrogens at the C3 and C5 positions, leading to the more stable trans product where the hydroxyl group is axial (and the isopropyl group is equatorial). While this seems counterintuitive, the attack leads to the chair conformation where the large isopropyl group dictates the stereochemistry. The final product will be the one where the isopropyl group is equatorial. In the trans isomer, the hydroxyl is also equatorial. Therefore, equatorial attack by a small reagent is preferred.

-

Formation of the cis Isomer (Kinetic Product): Bulky, sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large for an unhindered equatorial approach. They are forced to attack from the more open axial face. This axial attack exclusively yields the equatorial alcohol, resulting in high diastereoselectivity for the less stable cis isomer.[10]

Biocatalytic methods using alcohol dehydrogenases can also offer exceptional stereoselectivity, often favoring the formation of the cis isomer, which is noted for having superior olfactory properties.[1]

Conformational Analysis: The Structural Basis for Stability

The properties of the cis and trans isomers are best understood by analyzing their three-dimensional chair conformations. The large isopropyl group has a very strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions). This effectively "locks" the conformation of the cyclohexane ring.

-

trans-4-Isopropylcyclohexanol: The lowest energy conformation places both the large isopropyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, making the trans isomer the thermodynamically more stable diastereomer.

-

cis-4-Isopropylcyclohexanol: To maintain the cis relationship, if the isopropyl group is equatorial, the hydroxyl group must be axial. This axial -OH group experiences 1,3-diaxial interactions with the axial hydrogens on C2 and C6, introducing steric strain and raising the molecule's overall energy.

Caption: Conformational stability of isomers.

Spectroscopic Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguously distinguishing between the cis and trans isomers. The different spatial arrangements of the atoms lead to unique spectral fingerprints.

Infrared (IR) Spectroscopy

Both isomers will exhibit the characteristic broad O-H stretching absorption in the region of 3200–3600 cm⁻¹ and a C-O stretching band between 1050–1150 cm⁻¹.[1] While subtle differences in the exact position and shape of these peaks may exist due to hydrogen bonding differences between the axial and equatorial hydroxyl groups, IR is generally not used for definitive stereochemical assignment in this case.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most definitive data for isomer identification.[11] The key lies in analyzing the chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (H-1).

-

Chemical Shift of H-1: The H-1 proton in the cis isomer is in an equatorial position and experiences less shielding, causing it to resonate at a lower field (higher ppm value) compared to the axial H-1 proton in the trans isomer.[11]

-

Coupling Constants of H-1: The multiplicity of the H-1 signal is crucial.

-

In the trans isomer, the axial H-1 has two adjacent axial protons (at C-2 and C-6), leading to large axial-axial (Jₐₐ) coupling constants, typically in the range of 10-13 Hz. This results in a signal that is a triplet of triplets with large couplings.

-

In the cis isomer, the equatorial H-1 has adjacent protons that are axial and equatorial. The resulting axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings are much smaller (2-5 Hz).[11]

-

Data Summary Table

| Feature | cis-4-Isopropylcyclohexanol | trans-4-Isopropylcyclohexanol | Rationale for Difference |

| OH Group Position | Axial | Equatorial | Based on the stable chair conformation with an equatorial isopropyl group. |

| H-1 Proton Position | Equatorial | Axial | H-1 is trans to the OH group on the same carbon. |

| ¹H NMR: H-1 δ (ppm) | Higher value (~3.9-4.1) | Lower value (~3.5-3.6) | Equatorial protons are typically less shielded than their axial counterparts. |

| ¹H NMR: H-1 Coupling | Small J-couplings (2-5 Hz) | Large J-couplings (10-13 Hz) | Reflects equatorial-axial and equatorial-equatorial vs. axial-axial couplings. |

| ¹³C NMR: C-1 δ (ppm) | ~66-68 ppm | ~70-72 ppm | The axial hydroxyl group in the cis isomer has a shielding (gamma-gauche) effect. |

| Thermodynamic Stability | Less Stable | More Stable | Avoidance of 1,3-diaxial interactions in the di-equatorial trans isomer. |

(Note: Exact chemical shifts are solvent-dependent. Data is sourced from SpectraBase and general principles of NMR spectroscopy).[11][12][13]

Caption: NMR workflow for isomer identification.

Experimental Protocol: Stereoselective Reduction of 4-Isopropylcyclohexanone

This protocol details the synthesis of the thermodynamically favored trans-4-isopropylcyclohexanol using sodium borohydride.

Objective: To synthesize and isolate trans-4-isopropylcyclohexanol via the reduction of 4-isopropylcyclohexanone.

Materials:

-

4-isopropylcyclohexanone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (solvent)

-

3M Hydrochloric acid (HCl)

-

Diethyl ether (extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylcyclohexanone (e.g., 5.0 g, 35.7 mmol) in 25 mL of methanol. Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0-5 °C.

-

Causality: Using an alcohol as a solvent is crucial as it can protonate the resulting alkoxide intermediate. Cooling the reaction controls the exothermic nature of the hydride reduction and minimizes side reactions.

-

-

Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.4 g, 37.0 mmol) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C.

-

Causality: Portion-wise addition is a critical safety and control measure. NaBH₄ reacts with the methanol solvent to produce hydrogen gas; rapid addition can cause excessive foaming and pressure buildup.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of 3M HCl dropwise. Vigorous gas evolution (H₂) will occur. Continue adding acid until the solution is acidic (test with pH paper) and gas evolution ceases.

-

Causality: The acid serves two purposes: it neutralizes any excess NaBH₄ and protonates the intermediate alkoxide to form the final alcohol product.

-

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake vigorously, venting frequently. Allow the layers to separate and collect the organic (top) layer. Extract the aqueous layer two more times with 20 mL portions of diethyl ether.

-

Causality: Diethyl ether is a low-boiling, non-polar solvent ideal for extracting the relatively non-polar product from the polar aqueous/methanol phase. Multiple extractions ensure maximum product recovery.

-

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a colorless liquid or low-melting solid.[1][2]

-

Causality: Removal of residual water is essential before solvent evaporation to obtain a pure product and prevent contamination.

-

-

Characterization: Analyze the product using ¹H NMR to determine the diastereomeric ratio and confirm the primary formation of the trans isomer by observing the characteristic chemical shift and large coupling constants of the H-1 proton.

Applications and Significance

The distinct properties of cis and trans-4-isopropylcyclohexanol lead to different applications:

-

Fragrance Industry: The isomers are used in perfume compositions, with the cis isomer often cited as having more desirable olfactory properties.[1][14]

-

Chemical Synthesis: As chiral alcohols, they can serve as starting materials or intermediates in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1][15]

-

Scientific Research: The compound has been investigated for its potential analgesic properties, showing inhibitory effects on specific ion channels involved in pain perception.[1][14]

Conclusion

The cis and trans isomers of this compound provide an exemplary system for understanding the interplay of synthesis, stereochemistry, and conformational analysis. The ability to selectively synthesize either the kinetic (cis) or thermodynamic (trans) product by a rational choice of reagents and conditions is a foundational concept in modern organic chemistry. Furthermore, the distinct spectroscopic signatures of each isomer, driven by their rigid conformational preferences, allow for a robust and self-validating analytical workflow. For researchers in materials science and drug development, a firm grasp of these principles is essential for the design and synthesis of stereochemically pure compounds with tailored properties.

References

-

MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]

-

SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Scribd. (n.d.). Kinetic Versus Thermodynamic Control in Chemical Reactions | PDF. [Link]

-

SpectraBase. (n.d.). trans-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. [Link]

-

National Institutes of Health (NIH). (n.d.). cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045 - PubChem. [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

-

NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. [Link]

-

National Institutes of Health (NIH). (n.d.). This compound | C9H18O | CID 20739 - PubChem. [Link]

-

chemeurope.com. (n.d.). Thermodynamic versus kinetic reaction control. [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

PubChemLite. (n.d.). This compound (C9H18O). [Link]

-

Unknown Source. (n.d.). compared using 13C nmr spectroscopy. [Link]

-

National Institutes of Health (NIH). (n.d.). This compound | C9H18O | CID 20739 - PubChem. [Link]

-

NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. [Link]

-

Unknown Source. (n.d.). Conformational Analysis. [Link]

-

CP Lab Safety. (n.d.). This compound (cis- and trans- mixture), min 98%, 100 grams. [Link]

-

YouTube. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. [Link]

-

National Institutes of Health (NIH). (n.d.). 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Isopropylcyclohexanone (CAS 5432-85-9). [Link]

-

Unknown Source. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. [Link]

-

YouTube. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 7). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. [Link]

Sources

- 1. Buy this compound | 4621-04-9 [smolecule.com]

- 2. CAS 4621-04-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 4621-04-9 [amp.chemicalbook.com]

- 4. 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Isopropylcyclohexanone (CAS 5432-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]

- 8. jackwestin.com [jackwestin.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | 4621-04-9 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

Spectroscopic Deep Dive: A Technical Guide to the Characterization of 4-Isopropylcyclohexanol Isomers

This technical guide provides an in-depth exploration of the spectroscopic properties of the cis and trans isomers of 4-isopropylcyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the unequivocal identification and characterization of these diastereomers. Beyond a mere presentation of data, this guide delves into the structural nuances that give rise to the observed spectral differences, providing a robust framework for isomeric differentiation.

Introduction: The Significance of Stereoisomerism in this compound

This compound, a saturated cyclic alcohol, exists as two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The spatial arrangement of the hydroxyl (-OH) and isopropyl groups on the cyclohexane ring dictates their respective stereochemistry and significantly influences their physical, chemical, and biological properties. In fields such as fragrance chemistry and pharmaceutical development, where molecular shape is intrinsically linked to function, the ability to distinguish between these isomers is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the three-dimensional structure of molecules, making them indispensable tools for stereochemical assignment.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data for both isomers, providing not only the characteristic spectral features but also the underlying principles that govern them.

Conformational Analysis: The Chair Conformation and its Spectroscopic Implications

The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric strain. The substituents, the hydroxyl and isopropyl groups, can occupy either axial or equatorial positions. The relative stability of the conformers is a critical factor in interpreting the NMR spectra.

For trans-4-isopropylcyclohexanol, the thermodynamically most stable conformation has both the large isopropyl group and the hydroxyl group in equatorial positions, minimizing 1,3-diaxial interactions. In contrast, for cis-4-isopropylcyclohexanol, one substituent must be axial while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the isopropyl group compared to the hydroxyl group, the conformer with the equatorial isopropyl group and axial hydroxyl group is favored.

These conformational preferences have a direct impact on the chemical environment of the protons and carbons, leading to distinct NMR spectra for the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed map of the molecular structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Analysis

The most significant difference in the ¹H NMR spectra of the two isomers is the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (H-1).

-

trans-Isomer: In the more stable diequatorial conformation, the H-1 proton is in an axial position. It experiences trans-diaxial couplings with the two adjacent axial protons (on C-2 and C-6), resulting in a larger coupling constant. This typically gives rise to a triplet of triplets or a complex multiplet with a larger width at half-height, appearing further downfield due to the deshielding effect of the equatorial hydroxyl group.

-

cis-Isomer: In the favored conformation with an axial hydroxyl group, the H-1 proton is in an equatorial position. It experiences smaller equatorial-axial and equatorial-equatorial couplings with the adjacent protons. This results in a narrower multiplet, often appearing more upfield compared to the trans isomer.

| Proton Assignment | cis-4-Isopropylcyclohexanol (δ, ppm) | trans-4-Isopropylcyclohexanol (δ, ppm) |

| H-1 (CH-OH) | ~3.9-4.1 (broad singlet or narrow multiplet) | ~3.4-3.6 (multiplet, larger width) |

| CH of isopropyl | Multiplet | Multiplet |

| CH₃ of isopropyl | Doublet | Doublet |

| Cyclohexyl protons | 1.0 - 2.2 (complex multiplets) | 1.0 - 2.2 (complex multiplets) |

| OH | Variable (broad singlet) | Variable (broad singlet) |

| Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Isomers in CDCl₃. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectra also show distinct differences between the two isomers, particularly for the carbons of the cyclohexane ring. The chemical shift of a carbon atom is sensitive to its steric environment.

-

trans-Isomer: With both substituents in the equatorial position, the cyclohexane ring is in a less sterically hindered environment.

-

cis-Isomer: The axial hydroxyl group in the cis isomer introduces steric compression (γ-gauche effect) on the syn-axial carbons (C-3 and C-5), causing their signals to shift upfield (to a lower ppm value) compared to the trans isomer. The carbon bearing the axial hydroxyl group (C-1) also experiences a slight upfield shift compared to its equatorial counterpart in the trans isomer.

| Carbon Assignment | cis-4-Isopropylcyclohexanol (δ, ppm) | trans-4-Isopropylcyclohexanol (δ, ppm) |

| C-1 (CH-OH) | ~66-68 | ~70-72 |

| C-2, C-6 | ~34-36 | ~35-37 |

| C-3, C-5 | ~28-30 | ~33-35 |

| C-4 (CH-iPr) | ~43-45 | ~44-46 |

| CH of isopropyl | ~32-34 | ~32-34 |

| CH₃ of isopropyl | ~19-21 | ~19-21 |

| Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Isomers in CDCl₃. | ||

| [1][2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorption bands are associated with the O-H and C-O stretching vibrations of the alcohol group.

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR):

-

Place a drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Liquid Film:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

IR Spectral Analysis

The primary diagnostic peaks in the IR spectrum of this compound are:

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. The exact position and shape of this band can be influenced by concentration and the extent of hydrogen bonding.

-

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the isopropyl and cyclohexyl groups.

-

C-O Stretch: The C-O stretching vibration is particularly useful for distinguishing between the cis and trans isomers. The position of this band is sensitive to whether the hydroxyl group is axial or equatorial.

-

An equatorial C-O bond (as in the major conformer of the trans-isomer) typically absorbs at a higher wavenumber (around 1060-1070 cm⁻¹).

-

An axial C-O bond (as in the major conformer of the cis-isomer) generally absorbs at a lower wavenumber (around 1020-1040 cm⁻¹).

-

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C-O Stretch (trans, equatorial) | ~1060 - 1070 | Strong |

| C-O Stretch (cis, axial) | ~1020 - 1040 | Strong |

| Table 3: Key IR Absorption Bands for this compound Isomers. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: GC-MS

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

MS Spectral Analysis

The mass spectra of the cis and trans isomers of this compound are generally very similar, as they are diastereomers. The molecular ion peak (M⁺) at m/z 142 may be weak or absent. Common fragmentation pathways for cyclic alcohols include:

-

Loss of Water: A peak at m/z 124 ([M-18]⁺) resulting from the dehydration of the molecular ion.

-

Loss of the Isopropyl Group: A peak at m/z 99 ([M-43]⁺) due to the cleavage of the isopropyl radical.

-

Loss of Water and an Alkyl Fragment: Further fragmentation of the [M-18]⁺ ion can lead to various smaller fragments.

-

Base Peak: The most intense peak in the spectrum is often observed at m/z 81. [3] While the overall fragmentation patterns are similar, subtle differences in the relative intensities of certain fragment ions may be observed between the cis and trans isomers due to their different stereochemistry, which can influence the stability of the fragment ions formed.

Conclusion

The spectroscopic characterization of cis- and trans-4-isopropylcyclohexanol provides a clear and definitive method for their differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful, with the chemical shifts and coupling constants of the carbinol proton (H-1) and the cyclohexane ring carbons serving as key diagnostic markers. IR spectroscopy offers a complementary method, with the position of the C-O stretching vibration providing a reliable indication of the axial or equatorial orientation of the hydroxyl group. While mass spectrometry is less definitive for distinguishing between these diastereomers, it confirms the molecular weight and provides characteristic fragmentation patterns.

This comprehensive guide equips researchers and scientists with the foundational knowledge and practical data necessary for the accurate and confident spectroscopic analysis of this compound isomers, a critical step in various scientific and industrial applications.

References

-

SpectraBase. cis-4-Isopropyl-cyclohexanol. [Link]

-

SpectraBase. trans-4-Isopropyl-cyclohexanol. [Link]

-

PubChem. This compound. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. This compound - 4.2.1 GC-MS. [Link]

-

Journal of Chemical Education. Identification of an Alcohol with 13C NMR Spectroscopy. [Link]

-

Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

-

SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the key physical properties of 4-isopropylcyclohexanol, a significant compound in the pharmaceutical and fragrance industries. Focusing on boiling and melting points, this document synthesizes critically evaluated data for its cis and trans isomers. Beyond a mere presentation of values, this guide delves into the structural nuances that dictate these properties and offers detailed, field-proven protocols for their experimental determination. By explaining the causality behind experimental choices and emphasizing self-validating systems, this paper serves as an authoritative resource for researchers and professionals engaged in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound (C₉H₁₈O) is a cyclic alcohol that holds considerable importance in various scientific and industrial sectors.[1] Its molecular structure, characterized by a cyclohexane ring substituted with an isopropyl group and a hydroxyl group, gives rise to stereoisomerism, primarily in the form of cis and trans isomers. This stereochemistry profoundly influences the compound's physical and sensory properties, making a detailed understanding of each isomer's characteristics crucial for its application.

In the pharmaceutical industry, understanding the physical properties of molecules like this compound is fundamental for drug design, formulation, and manufacturing processes. The melting point influences solubility and dissolution rates, which are critical parameters for bioavailability. The boiling point is a key factor in purification processes such as distillation, and it also provides insights into the compound's volatility and intermolecular forces.

This guide will provide a comprehensive overview of the boiling and melting points of the cis and trans isomers of this compound, supported by authoritative data. Furthermore, it will equip the reader with detailed experimental protocols for the accurate determination of these properties, emphasizing the scientific rationale behind the procedural steps.

Stereoisomerism and its Impact on Physical Properties

The spatial arrangement of the isopropyl and hydroxyl groups relative to the cyclohexane ring in this compound results in two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This difference in three-dimensional structure leads to variations in their physical properties due to differing molecular packing efficiencies in the solid state and the nature of intermolecular forces in the liquid state.

Generally, trans isomers of cyclic compounds tend to have higher melting points than their cis counterparts due to their higher symmetry, which allows for more efficient packing into a crystal lattice. Conversely, the boiling points are often similar, with minor differences attributable to variations in dipole moments and molecular surface area affecting the strength of intermolecular forces like hydrogen bonding and van der Waals interactions.[2]

Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a critical parameter for purification by distillation and provides insight into the volatility of a compound.

Reported Boiling Point Data

The literature presents various boiling points for this compound, often for a mixture of isomers or at reduced pressure. It is crucial to consider the specific isomer and the pressure at which the boiling point was determined.

| Compound | Boiling Point (°C) | Pressure (mmHg) | Source |

| This compound (mixture) | 110 | 22 | [3], [4] |

| trans-4-Isopropylcyclohexanol | 94 | 5 | [1] |

Note: Boiling points at reduced pressure are significantly lower than the normal boiling point at atmospheric pressure (760 mmHg). A pressure nomograph can be used to estimate the normal boiling point from data at reduced pressure.

Experimental Determination of Boiling Point

The choice of method for determining the boiling point depends on the amount of substance available and the required accuracy.[5]

-

Distillation Method: This is the most accurate method when a sufficient amount of the liquid (> 5 mL) is available.[5] It has the dual advantage of purifying the sample while determining its boiling point. The constant temperature plateau observed during the distillation of a pure compound corresponds to its boiling point.[6]

-

Micro-Boiling Point (Capillary) Method: This technique is ideal when only a small sample volume (a few microliters) is available. It is a rapid and convenient method, though potentially less accurate than distillation if not performed carefully.[5]

This protocol is a self-validating system as the observation of a continuous stream of bubbles and the subsequent rise of the liquid in the capillary provides a clear and reproducible endpoint.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (1-2 mL) of this compound into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).

-

Heating Rate: Heat the bath gradually. As the temperature approaches the expected boiling point, a slow and steady stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue slow heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Validation: Repeat the measurement to ensure reproducibility.

Causality Behind Experimental Choices:

-

Sealed Capillary: The sealed end of the capillary traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the substance.

-

Slow Heating: A slow and controlled heating rate is crucial for accuracy. Rapid heating can lead to superheating and an erroneously high boiling point reading.

-

Endpoint Definition: The point at which the liquid re-enters the capillary upon cooling is a more accurate measure of the boiling point than the temperature at which vigorous boiling is observed during heating. This is because at this point, the external pressure has just overcome the vapor pressure of the liquid, representing the true equilibrium point.

Melting Point of this compound

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a valuable physical property for identification and as a sensitive indicator of purity.[7]

Reported Melting Point Data

The melting points of the cis and trans isomers of this compound are distinct, reflecting the differences in their molecular packing in the solid state.

| Compound | Melting Point (°C) | Source |

| This compound (mixture, estimate) | 36.9 | [4] |

| trans-4-Isopropylcyclohexanol | 6 | [1] |

Note: The estimated value for the mixture is likely an average and may not accurately reflect the melting behavior of the individual isomers or a eutectic mixture.

Experimental Determination of Melting Point

The capillary method using a melting point apparatus is the most common and reliable technique for determining the melting point of a solid organic compound.

-

Capillary Method: This method requires only a very small amount of sample, is relatively quick, and provides an accurate determination of the melting range. The observation of the initial and final stages of melting provides information about the purity of the sample. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

This protocol is designed to be a self-validating system by first establishing an approximate melting point and then performing a more precise measurement.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is solid and dry. If it is a large crystalline mass, gently crush it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. This will inform the more precise measurement to follow.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Place a new capillary with the sample into the apparatus.

-

Heating Rate: Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the melting point.

-

Observation and Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

Validation: Perform at least two careful determinations to ensure the results are consistent and reproducible.

Causality Behind Experimental Choices:

-

Powdered Sample: A finely powdered sample ensures uniform heat distribution throughout the sample.

-

Packed Sample Height: A small, well-packed sample minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

-

Slow Heating Rate: A slow heating rate near the melting point is critical. It allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate reading. Rapid heating will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for boiling and melting point determination.

Diagram 1: Workflow for Micro-Boiling Point Determination

Caption: Workflow for determining boiling point using the micro-capillary method.

Diagram 2: Workflow for Melting Point Determination

Caption: Workflow for determining melting point using a melting point apparatus.

Conclusion

The boiling and melting points of this compound are fundamental physical properties that are critically dependent on its stereochemistry. Accurate determination of these values for the cis and trans isomers is essential for their effective application in research and industry. This guide has provided a consolidated overview of these properties based on available literature and has detailed robust, self-validating experimental protocols for their measurement. By understanding the principles behind these methods and the factors that influence their accuracy, researchers can ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

-

Brainly. (2023, March 23). You should carry out the boiling point determination carefully. What factors can influence the accuracy of. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-